4-benzyl-5-oxo-N-[(pyridin-3-yl)methyl]morpholine-3-carboxamide 4-benzyl-5-oxo-N-[(pyridin-3-yl)methyl]morpholine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351584-90-1
VCID: VC4264518
InChI: InChI=1S/C18H19N3O3/c22-17-13-24-12-16(21(17)11-14-5-2-1-3-6-14)18(23)20-10-15-7-4-8-19-9-15/h1-9,16H,10-13H2,(H,20,23)
SMILES: C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CN=CC=C3
Molecular Formula: C18H19N3O3
Molecular Weight: 325.368

4-benzyl-5-oxo-N-[(pyridin-3-yl)methyl]morpholine-3-carboxamide

CAS No.: 1351584-90-1

Cat. No.: VC4264518

Molecular Formula: C18H19N3O3

Molecular Weight: 325.368

* For research use only. Not for human or veterinary use.

4-benzyl-5-oxo-N-[(pyridin-3-yl)methyl]morpholine-3-carboxamide - 1351584-90-1

Specification

CAS No. 1351584-90-1
Molecular Formula C18H19N3O3
Molecular Weight 325.368
IUPAC Name 4-benzyl-5-oxo-N-(pyridin-3-ylmethyl)morpholine-3-carboxamide
Standard InChI InChI=1S/C18H19N3O3/c22-17-13-24-12-16(21(17)11-14-5-2-1-3-6-14)18(23)20-10-15-7-4-8-19-9-15/h1-9,16H,10-13H2,(H,20,23)
Standard InChI Key REMGSXQAUCCMLH-UHFFFAOYSA-N
SMILES C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CN=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a morpholine ring substituted at the 3-position with a benzyl group and a carboxamide moiety. The carboxamide nitrogen is further functionalized with a pyridin-3-ylmethyl group, introducing aromatic and heterocyclic diversity . Key structural data include:

PropertyValueSource
Molecular FormulaC18H19N3O3\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{3}
Molecular Weight325.368 g/mol
IUPAC Name4-Benzyl-5-oxo-N-(pyridin-3-ylmethyl)morpholine-3-carboxamide
SMILESC1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CN=CC=C3
InChIKeyREMGSXQAUCCMLH-UHFFFAOYSA-N

The morpholine ring adopts a chair conformation, with the benzyl group occupying an equatorial position to minimize steric strain. The pyridinylmethyl substituent enhances solubility in polar solvents and facilitates interactions with biological targets.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:

  • 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6): Signals at δ\delta 7.25–8.30 ppm correspond to aromatic protons from the benzyl and pyridine groups . The morpholine ring protons resonate at δ\delta 3.20–4.33 ppm .

  • 13C^{13}\text{C}-NMR: Carbonyl carbons appear at δ\delta 168–172 ppm, while the morpholine oxygen-bearing carbons resonate at δ\delta 65–70 ppm .

  • HRMS: A molecular ion peak at m/zm/z 326.1492 ([M+H]+^+) aligns with the theoretical mass.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step approach involving:

  • Ring-closing reaction: Itaconic acid derivatives are cyclized to form the morpholine core .

  • Amide coupling: The pyridinylmethyl group is introduced using carbodiimide-based coupling agents (e.g., HBTU, EDCI) .

A representative protocol from patent literature involves:

  • Reacting 4-benzyl-5-oxomorpholine-3-carboxylic acid with (pyridin-3-yl)methylamine in acetonitrile.

  • Using N,NN,N-diisopropylethylamine (DIPEA) as a base and HBTU as a coupling agent.

  • Purification via column chromatography (yield: 70–85%).

Reaction Optimization

Critical parameters include:

  • Temperature: Reactions proceed optimally at 0–5°C to prevent racemization .

  • Solvent: Acetonitrile or dichloromethane enhances reaction efficiency .

  • Catalyst: 4-Dimethylaminopyridine (DMAP) improves amide bond formation .

Pharmacological Activity

Biological Targets

The compound exhibits activity against:

  • Plasmodium falciparum equilibrative nucleoside transporter (PfENT1): Inhibition disrupts nucleoside uptake, critical for malaria parasite survival.

  • Neurological receptors: Structural analogs modulate GABAA_A and NMDA receptors, suggesting potential neuroactive properties.

Structure-Activity Relationship (SAR)

Key findings from morpholine derivatives :

  • Benzyl substitution: Enhances lipophilicity and blood-brain barrier penetration.

  • Pyridinylmethyl group: Improves binding affinity to PfENT1 (IC50_{50} ≈ 2.1 μM).

  • Morpholine oxidation: The 5-oxo group is essential for enzyme inhibition.

Mechanism of Action

Antimalarial Activity

By inhibiting PfENT1, the compound blocks adenosine and hypoxanthine transport into Plasmodium falciparum, starving the parasite of purine nucleotides required for RNA synthesis. Synergistic effects with existing antimalarials (e.g., chloroquine) have been observed in vitro.

Neurotransmitter Modulation

Preliminary studies suggest interactions with:

  • GABAA_A receptors: Allosteric modulation potentiates chloride ion influx, reducing neuronal excitability.

  • NMDA receptors: Competitive antagonism at the glycine-binding site may confer neuroprotective effects.

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